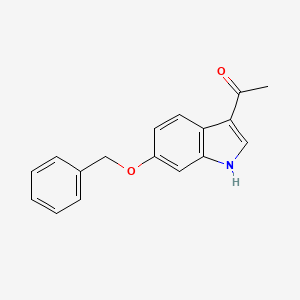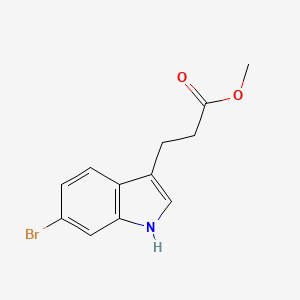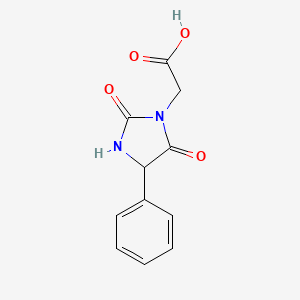
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorobenzyl group, a methyl group, a methylthio group, and a phenacyloxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methyl and Methylthio Groups: Methylation and thiolation reactions can be carried out using methyl iodide and thiolating agents like thiourea.
Addition of the Phenacyloxy Group: The phenacyloxy group can be introduced through esterification or etherification reactions using phenacyl bromide and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl Alcohol: Similar in structure but lacks the pyrimidine ring and other substituents.
6-Methyl-2-methylthio-4-phenacyloxypyrimidine: Lacks the chlorobenzyl group.
Phenacyl Bromide: Contains the phenacyloxy group but lacks the pyrimidine ring and other substituents.
Uniqueness
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is unique due to the combination of its substituents and the pyrimidine ring, which imparts specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
1000576-40-8 |
|---|---|
Molecular Formula |
C21H19ClN2O2S |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[5-[(3-chlorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-yl]oxy-1-phenylethanone |
InChI |
InChI=1S/C21H19ClN2O2S/c1-14-18(12-15-7-6-10-17(22)11-15)20(24-21(23-14)27-2)26-13-19(25)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
InChI Key |
NWNKFEQMOSMZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)OCC(=O)C2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)



![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)

![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)
![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)



